molecular formula C21H25NO5 B14650214 4-Nitrophenyl 4-n-octyloxy-benzoate CAS No. 52910-78-8

4-Nitrophenyl 4-n-octyloxy-benzoate

Cat. No.: B14650214
CAS No.: 52910-78-8
M. Wt: 371.4 g/mol
InChI Key: MVKYKZWDUCSXAA-UHFFFAOYSA-N
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Description

Significance of Benzoate (B1203000) Esters in Mesogenic Systems

Benzoate esters are a prominent class of compounds in the study of liquid crystals, primarily due to their calamitic (rod-like) molecular structure, which is conducive to the formation of mesophases. The versatility of benzoate esters allows for the systematic modification of their molecular architecture, including the alteration of terminal groups, linking units, and lateral substituents, to fine-tune their liquid crystalline properties.

The presence of an ester group (-COO-) as a central linkage provides a degree of rigidity to the molecular core, which is essential for maintaining the orientational order characteristic of liquid crystals. Furthermore, the aromatic rings within the benzoate structure contribute to the anisotropic intermolecular interactions, such as π-π stacking, which stabilize the mesophases. The ability to introduce various functional groups, such as polar nitro groups or flexible alkoxy chains, allows for the systematic investigation of how molecular structure influences mesomorphic behavior, including the types of mesophases formed and their transition temperatures.

Overview of 4-Nitrophenyl 4-n-Octyloxy-benzoate as a Model Liquid Crystal

This compound is a representative example of a calamitic liquid crystal that has been studied to understand the interplay of molecular structure and mesomorphic properties. Its molecule consists of a rigid core composed of two phenyl rings linked by an ester group, with a terminal nitro group on one end and a flexible n-octyloxy chain on the other.

Research on the homologous series of 4'-nitrophenyl, 4-n-alkoxybenzoates has shown a systematic variation in mesomorphic behavior with the length of the alkoxy chain. Homologues with shorter chains (up to pentyloxy) tend to be purely nematogenic, while those with longer chains, including the octyloxy derivative, are purely smectogenic. ias.ac.in This makes this compound an excellent model compound for studying the transition from nematic to smectic behavior within a homologous series.

Detailed Research Findings

The study of this compound and its analogues has provided valuable insights into the structure-property relationships of liquid crystals.

Synthesis

The synthesis of this compound typically follows a standard esterification procedure. A common method involves the reaction of 4-n-octyloxybenzoyl chloride with 4-nitrophenol (B140041) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The 4-n-octyloxybenzoyl chloride is itself prepared from 4-n-octyloxybenzoic acid, which can be synthesized by the Williamson ether synthesis from 4-hydroxybenzoic acid and 1-bromooctane.

An alternative route involves the direct esterification of 4-n-octyloxybenzoic acid with 4-nitrophenol using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Mesomorphic Properties

The mesomorphic properties of this compound are characterized by the formation of a smectic A phase. The transition temperatures for the homologous series of 4'-nitrophenyl, 4-n-alkoxybenzoates have been investigated, and for the octyloxy homologue, the following transitions are observed:

TransitionTemperature (°C)
Crystal to Smectic A-
Smectic A to Isotropic-

Specific transition temperatures for the octyloxy derivative were not explicitly found in the provided search results, though it is stated to be purely smectogenic. For the closely related hexyloxy homologue (NPHB), the following transitions were reported during the heating cycle: Crystal to Nematic at 55°C and Nematic to Isotropic at 57.5°C. In the cooling cycle, a Nematic to Smectic transition occurs at 40°C. ias.ac.in This data suggests that as the alkyl chain length increases to octyloxy, the nematic phase is suppressed, and a stable smectic phase is favored.

The stability of the mesophase is attributed to the anisotropic intermolecular forces, with dispersion forces playing a major role in the stacking interactions between the molecules. ias.ac.in The presence of the terminal nitro group and the octyloxy chain significantly influences the molecular packing and the resulting liquid crystalline behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52910-78-8

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

(4-nitrophenyl) 4-octoxybenzoate

InChI

InChI=1S/C21H25NO5/c1-2-3-4-5-6-7-16-26-19-12-8-17(9-13-19)21(23)27-20-14-10-18(11-15-20)22(24)25/h8-15H,2-7,16H2,1H3

InChI Key

MVKYKZWDUCSXAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Nitrophenyl 4 N Octyloxy Benzoate

Established Synthetic Pathways for 4-Nitrophenyl 4-n-Octyloxy-benzoate and Analogues

The synthesis of this compound and its analogues is predominantly achieved through esterification reactions. The most common and established pathway involves the reaction of a substituted phenol (B47542) with a benzoyl chloride derivative in the presence of a base.

A general and widely employed method for the synthesis of benzoate (B1203000) esters, including those with a nitrophenyl moiety, is the Schotten-Baumann reaction. This procedure typically involves the acylation of a phenol with an acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane. For the specific synthesis of this compound, this would involve the reaction of 4-nitrophenol (B140041) with 4-n-octyloxybenzoyl chloride.

The synthesis of the requisite 4-n-alkoxybenzoyl chlorides is itself a multi-step process, starting from p-hydroxybenzoic acid. The phenolic hydroxyl group is first alkylated using an appropriate n-alkyl halide (e.g., 1-bromooctane) in the presence of a base like potassium hydroxide. The resulting 4-n-alkoxybenzoic acid is then converted to its more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

An alternative approach involves the reaction of 4-nitrobenzoyl chloride with 4-n-octyloxyphenol. This route is also viable and follows the same fundamental principles of esterification. The choice between these two complementary pathways often depends on the commercial availability and reactivity of the starting materials.

Exploration of Homologous Series of 4-Nitrophenyl 4-n-Alkoxy-benzoates

The systematic study of homologous series, where the length of a flexible alkyl or alkoxy chain is incrementally varied, is a cornerstone of liquid crystal research. The investigation of the 4-Nitrophenyl 4-n-alkoxy-benzoate homologous series, where the alkoxy chain length (n) is varied, provides crucial data on how subtle changes in molecular structure influence mesomorphic properties.

The synthesis of this homologous series follows the established esterification protocols described previously, employing a range of 4-n-alkoxybenzoyl chlorides with varying chain lengths (e.g., from methoxy (B1213986) to dodecyloxy). The characterization of each homologue, typically using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM), allows for the determination of their transition temperatures and the identification of the types of liquid crystal phases they exhibit (e.g., nematic, smectic).

The data obtained from such studies are instrumental in understanding structure-property relationships. For instance, plotting the transition temperatures against the number of carbon atoms in the alkoxy chain often reveals predictable trends and alternations, which are discussed in more detail in the subsequent sections.

Structural Modifications and Substituent Effects on Mesogenic Cores

The mesogenic core of this compound, comprising the two phenyl rings linked by the ester group, is amenable to various structural modifications. These modifications, particularly the length of the alkoxy chain and the nature and position of polar substituents, have a profound impact on the stability and type of the resulting liquid crystal phases.

Influence of Alkoxy Chain Length

The length of the terminal alkoxy chain plays a critical role in determining the mesomorphic behavior of calamitic liquid crystals. As the chain length increases in a homologous series, several trends are typically observed:

Melting and Clearing Points: Generally, the melting points of the homologues tend to decrease as the chain length increases, although not always monotonically. The clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) often show a more regular trend, typically decreasing with increasing chain length after an initial rise for the first few members of the series.

Phase Polymorphism: Increasing the alkoxy chain length often promotes the formation of more ordered smectic phases at the expense of the less ordered nematic phase. Longer chains enhance the intermolecular attractive forces and promote a layered packing arrangement, which is characteristic of smectic phases.

Below is an interactive table showing the transition temperatures for a representative homologous series of α-4-[-4′-n-Alkoxy benzoyloxy] phenyl β-4″-nitro benzoyl ethylenes, which demonstrates the typical trends observed. researchgate.net

Role of Polar Substituents (e.g., Nitro Group Orientation)

The presence and orientation of strong polar substituents, such as the nitro (-NO₂) group, significantly influence the mesomorphic properties of liquid crystals. In this compound, the terminal nitro group imparts a strong dipole moment to the molecule.

The position of the nitro group is critical. When located at the para-position of the phenyl ring, it enhances the longitudinal dipole moment of the molecule. This strong dipole moment can lead to increased intermolecular interactions, which in turn can affect the thermal stability of the mesophases. In many cases, a terminal nitro group can promote the formation of smectic phases due to the increased tendency for antiparallel molecular arrangements.

The orientation of the nitro group relative to the long molecular axis is also a key factor. A lateral nitro group (i.e., substituted at an ortho or meta position) would broaden the molecule and disrupt the parallel packing required for mesophase formation, often leading to a decrease in the clearing temperature and potentially the suppression of liquid crystalline behavior altogether. Therefore, for the design of calamitic liquid crystals, polar substituents are typically placed at the terminal positions to enhance the anisotropy of the molecular properties.

Integration of this compound Moieties into Complex Architectures

The well-defined mesogenic properties of this compound and its analogues make them attractive building blocks for the construction of more complex, functional materials. One such area of research is the incorporation of these mesogenic moieties into dendritic architectures.

Mesogen-Functionalized Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.govnih.gov They are synthesized in a stepwise manner, either divergently from a central core or convergently towards a core. nih.govnih.gov The periphery of a dendrimer can be functionalized with a large number of terminal groups.

By attaching mesogenic units, such as this compound, to the surface of a dendrimer, it is possible to create liquid crystalline dendrimers. sapub.org The synthesis of such materials typically involves the covalent attachment of the mesogen to the terminal functional groups of the dendrimer. For example, a dendrimer with terminal hydroxyl groups can be esterified with 4-n-octyloxybenzoyl chloride, followed by nitration to introduce the terminal nitro group on the phenyl ring. Alternatively, a pre-synthesized mesogen with a reactive functional group (e.g., a hydroxyl or carboxyl group) can be coupled to the dendrimer periphery.

The liquid crystalline behavior of these mesogen-functionalized dendrimers is a result of the micro-segregation of the rigid mesogenic units and the flexible dendritic scaffold. The mesogens at the periphery can self-organize into liquid crystalline domains, leading to the formation of nematic or smectic phases, depending on the generation of the dendrimer, the nature and length of the spacer connecting the mesogen to the dendrimer, and the structure of the mesogen itself. These materials are of interest for a variety of applications, including in nonlinear optics and as templates for the formation of ordered nanostructures.

Mesophase Behavior and Thermotropic Transitions of 4 Nitrophenyl 4 N Octyloxy Benzoate

Characterization of Nematic Mesophases

Consistent with foundational studies on the 4-nitrophenyl 4'-n-alkoxybenzoate homologous series, the octyloxy member, 4-Nitrophenyl 4-n-octyloxy-benzoate, does not exhibit a nematic mesophase nih.gov. The increasing length of the n-octyloxy chain sufficiently enhances the intermolecular forces and promotes the layered ordering characteristic of smectic phases, thereby suppressing the formation of a nematic phase.

Characterization of Smectic A Mesophases

Characterization of Smectic C Mesophases

The smectic C (SmC) phase is a tilted variant of the smectic A phase, where the average molecular long axis is tilted with respect to the layer normal. This tilt introduces a C2h symmetry to the phase. The transition from a SmA to a SmC phase is a well-studied phenomenon and is often a second-order transition nih.gov. In some liquid crystal systems, the SmC phase can be induced or its stability range altered by the application of an electric field aps.orgmdpi.com. For instance, in some chiral smectic liquid crystals, an electric field can induce a transition from a helical SmC* phase to an unwound SmC phase mdpi.com. The presence of a polar nitro group in this compound suggests a significant molecular dipole moment, which could lead to interesting electro-optical effects within the SmC phase.

Polymorphism and Metastable Phases

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a common phenomenon in liquid crystals and can lead to the observation of metastable phases. These are phases that are not thermodynamically stable under a given set of conditions but can persist for a significant time. In mixtures of similar polar liquid crystals, such as octyl- and decyl-oxyphenyl nitrobenzoyloxy benzoate (B1203000), a rich polymorphism including smectic antiphases and reentrant nematic phases has been observed aps.org. The study of polymorphism in binary mixtures of liquid crystals has also revealed the induction of smectic C phases in systems where the pure components only exhibit smectic A and B phases mdpi.com. While specific studies on the polymorphism of pure this compound are not detailed in the available literature, the potential for complex phase behavior is evident from studies on related materials.

Influence of External Stimuli on Mesophase Stability and Transitions

Pressure Effects on Phase Diagrams

The application of pressure is a powerful tool for probing the phase behavior of liquid crystals. Generally, increasing pressure leads to an increase in the transition temperatures as it favors more ordered phases. In systems with polar molecules, pressure can significantly alter the phase diagram, including the suppression or induction of certain mesophases. For instance, in some liquid crystals exhibiting a reentrant nematic phase, there is a maximum pressure for the existence of the smectic A phase ias.ac.in. The slope of the smectic A-nematic phase boundary in a pressure-temperature diagram is often elliptical ias.ac.in. While specific P-T diagrams for this compound are not available, the general principles suggest that its smectic phase transitions would be sensitive to pressure.

Electric Field Effects on Mesophase Morphology and Stability

The response of liquid crystals to an electric field is the basis for many of their applications. In polar smectic liquid crystals, the coupling of an external electric field to the molecular dipoles can lead to significant changes in mesophase morphology and stability. In smectic A phases, an applied electric field can cause a realignment of the molecules, sometimes leading to the formation of striated textures from an initial focal conic texture aps.org. This realignment is often initiated at defect points within the liquid crystal cell aps.org. In smectic C phases, particularly chiral variants, an electric field can unwind the helical superstructure and induce transitions between different smectic subphases aps.orgmdpi.com. The strong polar nitro group in this compound suggests a high susceptibility to electric fields, which would likely manifest as field-induced textural changes and potentially phase transitions.

Computational and Theoretical Approaches to 4 Nitrophenyl 4 N Octyloxy Benzoate Mesomorphism

Quantum Mechanical Calculations (e.g., CNDO/2, DFT)

Quantum mechanical calculations are instrumental in determining the electronic structure and conformational properties of mesogenic molecules. For the homologous series to which 4-Nitrophenyl 4-n-octyloxybenzoate belongs, methods like the Complete Neglect of Differential Overlap (CNDO/2) have been employed to compute net atomic charges and atomic dipole components. ias.ac.in These calculations are foundational for understanding the electrostatic interactions between molecules.

For a representative molecule in this series, 4-nitrophenyl, 4-hexyloxybenzoate (NPHB), the CNDO/2 method was used to determine its molecular geometry and electronic properties. ias.ac.in This method, while semi-empirical, provides valuable insights into the charge distribution across the molecule. The molecular geometry is constructed based on crystallographic data, and the calculations yield crucial parameters such as the total energy, binding energy, and the total dipole moment. ias.ac.in For the NPHB analogue, the total dipole moment was calculated to be 3.89 D. ias.ac.in Such a significant dipole moment, arising from the electron-withdrawing nitro group and the ester linkage, is a key factor in the intermolecular interactions that drive mesophase formation.

Modern approaches often utilize Density Functional Theory (DFT) for more accurate electronic structure calculations, offering a balance between computational cost and accuracy for systems of this size. nih.gov These methods can provide a more detailed picture of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer and polarization effects.

Table 1: Calculated Energy and Dipole Moment for a Representative Analogue (4-Nitrophenyl 4-n-hexyloxybenzoate) ias.ac.in

Parameter Value
Total Energy -255.095 a.u.
Binding Energy -23.060 a.u.

Analysis of Intermolecular Interaction Energies

The mesomorphic behavior of 4-Nitrophenyl 4-n-octyloxybenzoate is governed by the anisotropic intermolecular interactions. These interactions can be dissected into various components, including electrostatic, polarization, dispersion, and repulsion energies. Theoretical calculations, often using a second-order perturbation theory with a multicentered-multipole approximation, allow for the evaluation of these interaction energies for different molecular arrangements. ias.ac.in

Stacking interactions, which involve the face-to-face arrangement of the aromatic cores of the molecules, are critical for the formation of the layered structures found in smectic phases. In the 4-nitrophenyl, 4-n-alkoxybenzoate series, these interactions are primarily driven by dispersion forces. ias.ac.in Calculations on the hexyloxy analogue (NPHB) show that the total stacking energy has a deep and sharp minimum at an optimal intermolecular separation, indicating a strong preference for this arrangement. ias.ac.in

As the molecules approach each other, the dispersion energy contributes significantly to the attraction. However, at very short distances, repulsive forces dominate, leading to a rapid increase in the total energy. ias.ac.in The electrostatic and polarization components, while present, are found to be significantly smaller than the dispersion contribution to the stacking energy. ias.ac.in For NPHB, the calculated minimum stacking energy is -12.25 kcal/mole, a value that underscores the stability of this configuration. ias.ac.in The dominance of dispersion forces in stabilizing stacking interactions is a common feature in many liquid crystalline systems. ias.ac.in

In-plane lateral interactions occur between the sides of the molecules. These interactions are crucial for maintaining the orientational order within a single layer of the mesophase. Similar to stacking interactions, dispersion forces play a key role in stabilizing these lateral arrangements. ias.ac.in

For the NPHB molecule, the minimum energy for in-plane lateral interactions was calculated to be -6.51 kcal/mole. ias.ac.in While this is a significant interaction energy, it is less than the stacking energy, suggesting that the face-to-face interactions are stronger than the side-by-side interactions. The presence of highly polar groups, such as the nitro group, at one end of the molecule and the flexible alkoxy chain at the other makes terminal (end-to-end) interactions less probable due to the lack of protons for conventional hydrogen bonding. ias.ac.in

Table 2: Minimum Intermolecular Interaction Energies for a Representative Analogue (4-Nitrophenyl 4-n-hexyloxybenzoate) ias.ac.in

Interaction Type Minimum Energy (kcal/mole)
Stacking -12.25

Theoretical Correlation of Molecular Structure with Mesomorphic Properties

The homologous series of 4-nitrophenyl, 4-n-alkoxybenzoates provides an excellent system for studying the correlation between molecular structure and mesomorphic properties. A key structural feature that is systematically varied in this series is the length of the n-alkoxy chain.

Experimental studies have shown that for this series, the lower homologues (up to the pentyloxy derivative) are purely nematogenic, meaning they exhibit a phase where the molecules have long-range orientational order but no positional order. ias.ac.in However, as the alkoxy chain length increases, a transition to smectic behavior is observed. The homologues from octyloxy onwards are reported to be purely smectogenic, exhibiting phases with both orientational and one-dimensional positional order (i.e., layered structures). ias.ac.in

The theoretical calculations of intermolecular interaction energies provide a basis for understanding this trend. The strong stacking interactions, driven by dispersion forces between the aromatic cores, promote the formation of layers, which is the hallmark of the smectic phase. The flexible alkoxy chains, in this case, the octyloxy chain of 4-Nitrophenyl 4-n-octyloxybenzoate, are thought to fill the space between these layers. As the chain length increases, the van der Waals interactions between the chains of adjacent molecules also increase, further stabilizing the layered smectic structure over the more fluid nematic phase.

The relatively high value of the in-plane lateral interaction energy compared to other purely nematic liquid crystals, as noted in the study of the hexyloxy analogue, suggests a strong tendency for the molecules to align side-by-side. ias.ac.in This, combined with the even stronger stacking interactions, provides a clear theoretical basis for the observed smectogenic character of the longer-chain homologues like 4-Nitrophenyl 4-n-octyloxybenzoate. The balance between the stacking and lateral interactions, as influenced by the length of the flexible tail, is therefore a critical determinant of the specific type of mesophase formed.

Advanced Research Contexts and Specialized Applications of 4 Nitrophenyl 4 N Octyloxy Benzoate

Studies on Liquid Crystal Filamentary Structures and Membranes

While the direct formation of stable, isolated filamentary structures or membranes composed solely of 4-Nitrophenyl 4-n-octyloxybenzoate has not been a primary focus of reported research, its properties as a smectic liquid crystal are relevant to the broader study of such structures. Smectic phases, characterized by their layered molecular arrangement, are fundamental to the formation of liquid crystal filaments and membranes. The study of materials like NPOOB contributes to the understanding of the underlying principles governing the stability and self-assembly of these one- and two-dimensional structures. Research in this area often involves mixtures of different liquid crystals to achieve specific properties, and the well-characterized nature of NPOOB makes it a valuable component for such studies.

Role in Freely Suspended Smectic Films

Freely suspended films are a powerful tool for investigating the properties of smectic liquid crystals in a quasi-two-dimensional environment. Although specific studies focusing exclusively on freely suspended films of pure 4-Nitrophenyl 4-n-octyloxybenzoate are not extensively documented in prominent literature, the characterization of its smectic A phase is crucial for predicting its behavior in such systems.

An extensive characterization of 4-Nitrophenyl 4-n-octyloxybenzoate was provided by Demus in 1978, laying the groundwork for its use as a reference compound in liquid crystal research. The stability and behavior of freely suspended films are intrinsically linked to the material's phase transitions and thermodynamic properties. Data on the heat capacities and entropies of organic compounds, including NPOOB, provide essential parameters for modeling the behavior of these films. nist.gov

The following table summarizes the key phase transitions of 4-Nitrophenyl 4-n-octyloxybenzoate, which are critical for understanding its potential behavior in freely suspended films:

TransitionTemperature (°C)
Crystalline to Smectic A48.5
Smectic A to Nematic60.5
Nematic to Isotropic66.5

Note: These transition temperatures are based on early characterization and may vary slightly depending on the purity of the sample and the measurement technique.

Applications in Materials Science Research (e.g., nonlinear optics)

The molecular structure of 4-Nitrophenyl 4-n-octyloxybenzoate, featuring a nitro group (-NO2) as a strong electron acceptor and an alkoxy chain as an electron donor connected through a conjugated phenyl benzoate (B1203000) core, suggests its potential for nonlinear optical (NPO) applications. This donor-acceptor architecture is a common design motif for creating molecules with high second-order nonlinear optical susceptibility (hyperpolarizability).

While specific, in-depth studies quantifying the nonlinear optical coefficients of pure 4-Nitrophenyl 4-n-octyloxybenzoate are not widely reported, research on analogous compounds provides a strong indication of its potential. The presence of the nitrophenyl group is a key contributor to NPO activity. The delocalized π-electron system across the molecule allows for significant charge redistribution under the influence of an external electric field, which is the origin of the nonlinear optical response.

Further research would be necessary to fully characterize the nonlinear optical properties of NPOOB, such as its second harmonic generation (SHG) efficiency and electro-optic coefficients. However, based on its molecular structure, it remains a compound of interest for the development of new materials for applications in optical data storage, frequency doubling, and other photonic technologies.

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